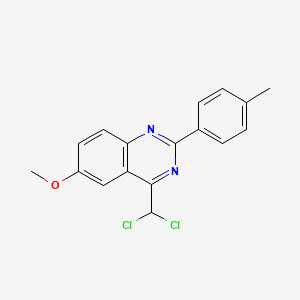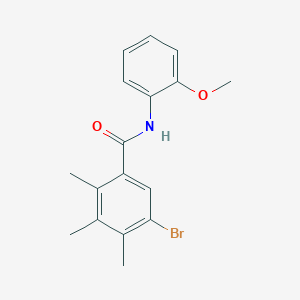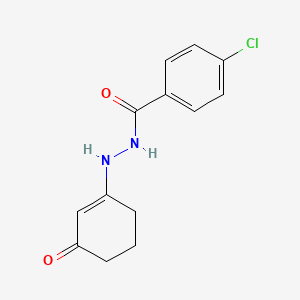![molecular formula C13H16ClNO3 B5749034 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine, also known as CMH-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine involves the induction of apoptosis in cancer cells. It has been found to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been found to inhibit the growth of cancer cells in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is its specificity for cancer cells. It has been found to induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine. One area of research is the development of more potent analogs of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine that can be used in cancer treatment. Another area of research is the investigation of the mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine, which could lead to the development of new cancer therapies. Additionally, the use of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine in combination with other cancer treatments, such as chemotherapy and radiation therapy, could be explored. Finally, the development of new methods for administering 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine in vivo, such as nanoparticle-based delivery systems, could improve its efficacy as a cancer treatment.
Conclusion
In conclusion, 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine is a synthetic compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and to develop more potent analogs.
Métodos De Síntesis
The synthesis of 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine involves the reaction of 4-chloro-3-methylphenol with acetyl chloride to form 4-chloro-3-methylphenyl acetate. This compound is then reacted with morpholine in the presence of a base to form 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine. The synthesis method has been optimized to yield high purity 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine with a high yield.
Aplicaciones Científicas De Investigación
4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has been shown to have potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. 4-[(4-chloro-3-methylphenoxy)acetyl]morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWMOCHICIORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)


![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5748970.png)
![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)
![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)
![2-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5749048.png)

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)